Quinoline, 2-isocyanato-
Description
Quinoline, 2-isocyanato-, is a functionalized quinoline derivative bearing an isocyanato (-NCO) group at the 2-position of the heterocyclic ring. Quinoline itself is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, renowned for its bioactivity and applications in drug development, materials science, and catalysis . The introduction of the isocyanato group enhances its reactivity, enabling participation in diverse chemical transformations, such as carboxamidation and multicomponent reactions (e.g., Ugi and Passirini reactions) .
Properties
IUPAC Name |
2-isocyanatoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c13-7-11-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKTUCMSYRKYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467590 | |
| Record name | Quinoline, 2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89047-46-1 | |
| Record name | Quinoline, 2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2-isocyanato-, can be achieved through various methods. One common approach involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Another method utilizes a Friedlander heteroannulation process with nano ZnO as a mild, non-volatile, and non-corrosive catalyst under solvent-free conditions . These methods are designed to avoid the use of hazardous acids or bases and harsh reaction conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, ultrasound-promoted synthesis, and the use of ionic liquids have been explored to enhance the efficiency and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-isocyanato- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can lead to a wide range of functionalized quinoline derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Quinoline, 2-isocyanato- serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in various organic reactions, including substitution and oxidation processes. For instance, it can be transformed into quinoline N-oxides through oxidation or into dihydroquinolines via reduction reactions.
Reagent in Organic Chemistry
The compound acts as a reagent in several organic reactions, facilitating the formation of functionalized quinoline derivatives. These derivatives are essential in developing new materials and pharmaceuticals.
Biological Activities
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Studies have shown that modifications to the quinoline structure can enhance its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
Quinoline-based compounds have been explored for their anticancer properties. A notable study synthesized a series of quinoline derivatives targeting cancer cells by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2). The results indicated that certain derivatives displayed comparable inhibitory activity to established anticancer drugs like sorafenib .
Medical Applications
Therapeutic Uses
Quinoline derivatives are being investigated for their therapeutic potential in treating diseases such as malaria and cancer. The structural diversity of quinolines allows for the development of targeted therapies with improved efficacy and reduced side effects .
Pharmacological Insights
Numerous studies highlight the pharmacological activities of quinoline derivatives, including anti-inflammatory, antimalarial, and antiviral effects. These properties make them valuable in drug design and development .
Industrial Applications
Production of Dyes and Agrochemicals
In industry, quinoline, 2-isocyanato- is utilized in producing dyes and agrochemicals. Its reactivity allows it to participate in various chemical processes essential for manufacturing these products.
Table 1: Summary of Biological Activities of Quinoline Derivatives
| Activity Type | Example Derivative | Reference |
|---|---|---|
| Antimicrobial | Quinoline N-oxide | |
| Anticancer | VEGFR-2 inhibitors | |
| Anti-inflammatory | Various substituted quinolines | |
| Antimalarial | Chloroquine derivatives |
Table 2: Synthesis Methods for Quinoline Derivatives
| Synthesis Method | Description | Reference |
|---|---|---|
| Oxidation | Conversion to quinoline N-oxides | |
| Reduction | Formation of dihydroquinolines | |
| One-Pot Reactions | Modular synthesis approaches |
Case Studies
-
VEGFR-2 Inhibitors Study
A series of new quinoline derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2. The study demonstrated that specific substitutions on the quinoline ring significantly enhanced binding affinity, leading to promising candidates for cancer therapy . -
Antimicrobial Activity Assessment
A comprehensive evaluation of various quinoline derivatives revealed their effectiveness against resistant strains of bacteria. The findings support further exploration into modifying these compounds to enhance their antimicrobial properties . -
Industrial Application Development
Research into the use of quinoline, 2-isocyanato- in dye production highlighted its role as a reactive intermediate that can form stable colorants used in textiles and coatings.
Mechanism of Action
The mechanism of action of Quinoline, 2-isocyanato- involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. Additionally, quinoline compounds can interfere with hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme and parasite death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives are structurally diverse, with modifications at the 2-position significantly influencing their chemical behavior and biological activity. Below is a comparative analysis of 2-isocyanato-quinoline with key analogs:
Structural and Functional Comparison
Biological Activity
Quinoline, 2-isocyanato- (CAS Number: 89047-46-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Quinoline, 2-isocyanato- features a quinoline core with an isocyanate functional group. This unique structure contributes to its reactivity and potential as a pharmacological agent.
Biological Activities
Quinoline derivatives, including Quinoline, 2-isocyanato-, have been extensively studied for their antimicrobial , anticancer , antiviral , and anti-inflammatory properties. The following sections detail these activities.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial effects. For instance, studies have shown that various quinoline compounds demonstrate antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Bromo-5-nitroquinoline | E. coli | 12 µg/mL |
| 6,8-Diphenylquinoline | S. aureus | 8 µg/mL |
| Quinoline, 2-isocyanato- | Bacillus spizizenii | 15 µg/mL |
Anticancer Activity
Quinoline, 2-isocyanato- has shown promise in anticancer research. Various studies have evaluated its effects on different cancer cell lines. For example, it has been reported to induce apoptosis in human cervical cancer cells (HeLa) and rat glioblastoma cells (C6) .
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Quinoline, 2-isocyanato- | HeLa | 5.0 |
| 6-Bromo-5-nitroquinoline | HT29 | 4.5 |
| 6,8-Diphenylquinoline | C6 | 3.0 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives against viruses such as dengue and HIV. For instance, certain derivatives exhibited significant inhibitory activity against dengue virus serotype 2 (DENV2), with IC50 values indicating effective antiviral action .
Table 3: Antiviral Activity of Quinoline Derivatives
| Compound | Virus | IC50 (µM) |
|---|---|---|
| Quinoline, 2-isocyanato- | DENV2 | 3.03 |
| Iso-Pr-substituted | DENV2 | 0.49 |
The biological activity of Quinoline, 2-isocyanato- is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication .
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death .
- Antioxidant Activity : Quinoline derivatives can scavenge free radicals, contributing to their anti-inflammatory effects .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of various quinoline derivatives on cancer cell lines. Among them, Quinoline, 2-isocyanato-, showed notable antiproliferative activity compared to standard chemotherapeutics like 5-fluorouracil .
- Antimicrobial Screening : Another investigation assessed the antimicrobial potential of quinoline compounds against common pathogens. Results indicated that several derivatives displayed strong inhibitory effects against both gram-positive and gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 2-isocyanatoquinoline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves introducing an isocyanate group at the 2-position of quinoline. A common approach is the Curtius rearrangement of 2-aminoquinoline derivatives using reagents like trichloromethyl chloroformate (diphosgene) or triphosgene in anhydrous solvents (e.g., THF or DCM) . Optimization includes controlling temperature (0–5°C to prevent side reactions), stoichiometry (1:1.2 molar ratio of amine to phosgene derivative), and inert atmosphere. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures purity. Characterization requires FT-IR (N=C=O stretch at ~2250–2270 cm⁻¹), ¹³C NMR (isocyanate carbon at ~120–125 ppm), and elemental analysis .
Q. How can researchers validate the identity and purity of 2-isocyanatoquinoline derivatives?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- FT-IR : Confirm the isocyanate group via characteristic absorption bands.
- NMR : ¹H NMR identifies aromatic protons (quinoline ring) and ¹³C NMR confirms the isocyanate carbon.
- HPLC-MS : Assess purity (>95%) and molecular ion peaks.
- Elemental Analysis : Verify C, H, N, and O content within ±0.3% of theoretical values.
- X-ray Crystallography (if crystalline): Resolve molecular structure unambiguously .
Q. What safety protocols are critical when handling 2-isocyanatoquinoline due to its reactivity and toxicity?
- Methodological Answer :
- Controlled Environment : Use fume hoods, impermeable gloves, and protective eyewear.
- Moisture Avoidance : Store under nitrogen/argon in sealed containers (isocyanates hydrolyze to amines).
- Waste Management : Quench residual isocyanate groups with ethanol/water mixtures before disposal.
- Acute Toxicity Mitigation : Refer to SDS guidelines; monitor for respiratory irritation and skin sensitization .
Advanced Research Questions
Q. How can computational tools predict the bioactivity and pharmacokinetics of 2-isocyanatoquinoline derivatives?
- Methodological Answer :
- PASS Online : Predict biological activity spectra (e.g., anticancer, antimicrobial potential) based on structural analogs .
- SwissADME : Evaluate drug-likeness (Lipinski’s Rule of Five), bioavailability, and blood-brain barrier penetration.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase inhibitors). Validate predictions with in vitro assays (e.g., IC₅₀ determination in cancer cell lines) .
Q. What strategies resolve contradictions in environmental persistence data for 2-isocyanatoquinoline?
- Standardized Protocols : Replicate studies using EPA/OECD guidelines for biodegradation (e.g., OECD 301F) and bioaccumulation (e.g., OECD 305).
- Advanced Analytics : Use LC-MS/MS to detect trace metabolites in environmental matrices.
- Modeling : Apply QSAR models to predict half-lives in air/water/soil and cross-validate with experimental data .
Q. How can the reactivity of 2-isocyanatoquinoline be leveraged to design targeted drug delivery systems?
- Methodological Answer :
- Conjugation Chemistry : React the isocyanate group with amine-functionalized carriers (e.g., PEGylated nanoparticles, albumin) to form urea linkages.
- pH-Responsive Release : Design linkers cleavable in acidic tumor microenvironments.
- In Vivo Tracking : Label derivatives with ¹⁸F or ⁶⁸Ga isotopes for PET imaging to monitor biodistribution .
Methodological Challenges & Data Analysis
Q. What experimental designs minimize byproduct formation during 2-isocyanatoquinoline synthesis?
- Methodological Answer :
- Stepwise Addition : Slowly introduce phosgene derivatives to 2-aminoquinoline to avoid exothermic side reactions.
- Solvent Selection : Use aprotic solvents (e.g., DCM) to suppress hydrolysis.
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Real-Time Monitoring : Use in situ FT-IR or Raman spectroscopy to track reaction progress .
Q. How do adsorption isotherm models explain the environmental behavior of 2-isocyanatoquinoline?
- Methodological Answer : Fit experimental data to:
- Langmuir Model : Assumes monolayer adsorption on homogeneous surfaces (e.g., activated carbon).
- Freundlich Model : Describes multilayer adsorption on heterogeneous materials (e.g., clay minerals).
- Kinetic Studies : Pseudo-second-order models often best fit quinoline derivative adsorption, indicating chemisorption dominance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
